Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate
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Overview
Description
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is an organic compound with the molecular formula C8H7NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1566196-21-1 Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to participate in various chemical reactions, exploiting the reactivity of the thiazole ring. This suggests that the compound might interact with its targets through the thiazole moiety.
Biochemical Pathways
Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities , indicating that they may affect pathways related to pain and inflammation.
Result of Action
Given the reported analgesic and anti-inflammatory activities of thiazole derivatives , it can be inferred that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-ethynylthiazole with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethynyl group of the thiazole attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate
- Methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
- Methyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate
Comparison: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the ethynyl group can participate in additional reactions, such as cycloaddition, which can be exploited in the synthesis of novel compounds .
Properties
IUPAC Name |
methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-3-6-5-12-7(9-6)4-8(10)11-2/h1,5H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZROHGGZRLDKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CS1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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